7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde is an organic compound characterized by a spirocyclic structure, where a spiro atom connects two rings. The compound features a chlorophenyl group and an aldehyde functional group, making it a versatile molecule in organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)spiro[2One efficient method is the 1,6-conjugate addition induced dearomatization of para-quinone methides, which proceeds smoothly under mild conditions without the use of metals . This method yields high amounts of the desired product with consecutive quaternary centers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of 7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carboxylic acid.
Reduction: Formation of 7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.5]octane-6-carbaldehyde: Lacks the chlorophenyl group, making it less versatile in certain reactions.
Spiro[3.5]non-6-ene-7-carboxaldehyde: Features a different ring size and substitution pattern, leading to distinct chemical properties.
Uniqueness
7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde is unique due to its combination of a spirocyclic core, chlorophenyl group, and aldehyde functionality. This combination imparts specific reactivity and potential biological activity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C15H15ClO |
---|---|
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
7-(4-chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde |
InChI |
InChI=1S/C15H15ClO/c16-13-3-1-11(2-4-13)14-9-15(7-8-15)6-5-12(14)10-17/h1-4,10H,5-9H2 |
InChI-Schlüssel |
HIODLTYUPXAFQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)CC(=C1C=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.